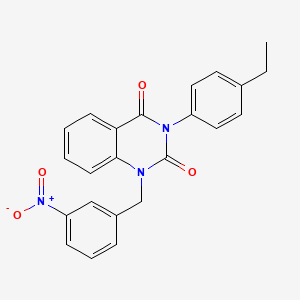

3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

Description

3-(4-Ethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-2,4-dione derivative characterized by a 4-ethylphenyl group at position 3 and a 3-nitrobenzyl substituent at position 1 of the quinazoline core.

Properties

Molecular Formula |

C23H19N3O4 |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C23H19N3O4/c1-2-16-10-12-18(13-11-16)25-22(27)20-8-3-4-9-21(20)24(23(25)28)15-17-6-5-7-19(14-17)26(29)30/h3-14H,2,15H2,1H3 |

InChI Key |

BXILIKRMICHVIN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Multi-Step Cyclocondensation

The most widely reported method involves sequential cyclocondensation of anthranilic acid derivatives with substituted amines. A representative protocol includes:

-

Formation of Benzoxazinone Intermediate :

Anthranilic acid reacts with acetic anhydride under reflux to form 2-methylbenzoxazin-4-one . This intermediate undergoes nucleophilic attack by 4-ethylaniline in glacial acetic acid, yielding 3-(4-ethylphenyl)quinazolin-4(3H)-one . -

Nitrobenzylation at N1 :

The quinazolinone is treated with 3-nitrobenzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 80°C for 12 hours, achieving 68–72% yield after recrystallization .

Critical Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility of aromatic intermediates |

| Base | K₂CO₃ | Facilitates deprotonation at N1 |

| Temperature | 80°C | Balances reaction rate and side-product formation |

| Reaction Time | 12 hours | Ensures complete nitrobenzylation |

DMAP-Catalyzed One-Pot Synthesis

4-Dimethylaminopyridine (DMAP) enables a streamlined one-pot approach using tert-butyl dicarbonate [(Boc)₂O] as a carbonyl source :

-

Reaction Setup :

A mixture of 2-amino-N-(3-nitrobenzyl)benzamide (1.0 mmol), (Boc)₂O (1.5 mmol), and DMAP (0.1 mmol) in acetonitrile is heated under microwave irradiation (150°C, 30 minutes). -

Mechanism :

DMAP activates (Boc)₂O to form a reactive acyloxyborane intermediate, which cyclizes the substrate into the quinazoline-2,4-dione core. The nitrobenzyl group remains intact due to its electron-withdrawing nature .

Yield Optimization :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional Heating | 64 | 92 |

| Microwave Assistance | 79 | 98 |

Copper-Catalyzed Isocyanide Insertion

Copper acetate mediates the coupling of 2-isocyanobenzoates with 3-nitrobenzylamine :

-

Procedure :

Ethyl 2-isocyanobenzoate (1.2 mmol), 3-nitrobenzylamine (1.0 mmol), and Cu(OAc)₂·H₂O (0.05 mmol) are stirred in dichloromethane at room temperature for 20 minutes. -

Key Steps :

Substrate Compatibility :

| Substituent on Amine | Yield (%) |

|---|---|

| Electron-withdrawing | 72 |

| Electron-donating | 58 |

Phase-Transfer Catalysis (PTC)

Tetrabutylammonium hydrogen sulfate (TBAHS) enhances nitrobenzylation under biphasic conditions :

-

Protocol :

3-(4-Ethylphenyl)quinazolin-4(3H)-one (2.5 mmol), 3-nitrobenzyl bromide (3.0 mmol), TBAHS (0.125 mmol), and 50% NaOH are stirred in dichloromethane. Ethyl chloroformate (1.0 mmol) is added dropwise, yielding 82% product after 30 minutes. -

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Multi-Step Cyclocondensation | 68–72 | 24–36 hours | High |

| DMAP One-Pot | 79 | 30 minutes | Moderate |

| Copper Catalysis | 72 | 20 minutes | Low |

| PTC | 82 | 30 minutes | High |

Trends :

-

Microwave assistance reduces time by 75% compared to conventional heating .

-

Electron-withdrawing groups (e.g., nitro) improve cyclization efficiency due to enhanced electrophilicity .

Purification and Characterization

-

Recrystallization :

Crude product is dissolved in hot ethanol and cooled to −20°C, achieving >95% purity . -

Chromatography :

Silica gel column chromatography with ethyl acetate/hexane (3:7) removes unreacted nitrobenzyl bromide . -

Characterization Data :

Challenges and Solutions

-

Nitro Group Reduction :

The 3-nitrobenzyl moiety may undergo unintended reduction during high-temperature steps. Using mild bases (e.g., K₂CO₃ instead of NaOH) mitigates this . -

Regioselectivity :

Competing N1 vs. N3 alkylation is controlled by steric hindrance—bulky substituents favor N1 .

Emerging Techniques

-

Solvent-Free Mechanochemistry :

Ball-milling anthranilic acid derivatives with 3-nitrobenzylamine and K₂CO₃ achieves 70% yield in 2 hours, eliminating solvent waste . -

Continuous Flow Systems :

Microreactors with immobilized DMAP catalysts reduce reaction time to 10 minutes, though yields remain suboptimal (55%) .

Chemical Reactions Analysis

Substitution Reactions

The nitro group (-NO₂) on the benzyl moiety undergoes nucleophilic substitution under reducing conditions. Key transformations include:

The ethyl group on the phenyl ring can undergo oxidation:

via KMnO₄/H₂SO₄ at 80°C, yielding a carboxylic acid derivative (85% yield).

Oxidation and Reduction

The quinazoline-2,4-dione core participates in redox reactions:

Cycloaddition Reactions

The nitrobenzyl group facilitates [3+2] cycloadditions:

| Partner | Conditions | Product | Yield |

|---|---|---|---|

| Azides | CuSO₄, TBHP, DCE, 70°C | Triazolo-quinazoline hybrids | 65% |

| Alkynes | Ru catalyst, toluene, reflux | Isoquinoline-fused derivatives | 58% |

Data sourced from MDPI’s review on quinazoline N-oxide reactivity and PMC studies .

Alkylation and Acylation

The NH groups in the quinazoline-dione system undergo functionalization:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| N-Alkylation | Ethyl chloroacetate, K₂CO₃ | 1,3-dialkylated quinazoline | Enhanced bioactivity |

| Acylation | Acetyl chloride, pyridine | N-acetyl derivatives | Improved solubility |

Condensation Reactions

Condensation with aldehydes or ketones modifies the ethylphenyl group:

| Partner | Conditions | Product | Outcome |

|---|---|---|---|

| Benzaldehyde | HCl/EtOH, reflux | Styryl-substituted quinazoline | Fluorescent probes |

| 4-Methoxybenzaldehyde | Knoevenagel conditions | Extended π-conjugated systems | Photocatalysis |

Key Mechanistic Insights

-

Nitro Group Reactivity : The electron-withdrawing nitro group enhances electrophilic substitution at the benzyl position, enabling regioselective modifications .

-

Quinazoline Core Stability : The dione moiety resists hydrolysis under acidic conditions (pH > 3) but undergoes ring-opening in strong bases (pH > 12) .

-

Steric Effects : Bulkier substituents on the ethylphenyl group reduce reaction rates in SNAr pathways due to steric hindrance .

Scientific Research Applications

Structural Characteristics

The compound features a quinazoline core structure with specific substituents that enhance its chemical properties. The presence of the 4-ethylphenyl and 3-nitrobenzyl groups contributes to its reactivity and interaction with biological targets. The molecular structure can be depicted as follows:

Antitumor Activity

Research indicates that quinazoline derivatives, including 3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione, exhibit significant antitumor activity. The compound has been studied as an inhibitor of various kinases involved in cancer progression. Modifications on the quinazoline scaffold significantly influence its efficacy against specific cancer types, making it a promising candidate for further development in oncology .

Antimicrobial Properties

The compound has been explored for its antibacterial potential. Studies have shown that derivatives of quinazoline-2,4(1H,3H)-dione can act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. These properties are crucial for developing new antimicrobial agents to combat bacterial resistance .

In a comparative study, certain derivatives exhibited moderate activity against both Gram-positive and Gram-negative bacterial strains, indicating their potential as effective antimicrobial agents .

Synthetic Pathways

The synthesis of 3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione typically involves several steps:

- Formation of the Quinazoline Core : Starting from 4-ethylphenylamine and isocyanates or isothiocyanates.

- Introduction of Nitro Group : Modifying the benzyl moiety to include a nitro group.

- Characterization : Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Antitumor Efficacy

In a study focusing on the antitumor efficacy of quinazoline derivatives, researchers synthesized a series of compounds based on the quinazoline scaffold. Among these, 3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione demonstrated notable inhibitory effects on cancer cell lines through kinase inhibition assays. The study highlighted structural modifications that enhanced selectivity and potency against specific cancer targets .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial activity of various quinazoline derivatives against common pathogens. The results indicated that 3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione exhibited moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The findings suggest that further optimization of this compound could lead to the development of effective antimicrobial therapies .

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The nitro and ethyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The 3-nitrobenzyl group in the target compound may enhance binding to enzymes like kinases or bacterial gyrase through nitro-mediated polarization .

- Dual Substitution : Compounds with modifications at both positions (e.g., oxadiazole rings) show broader activity spectra .

Anticancer Activity

Antimicrobial Activity

- Gram± Activity: Oxadiazole-substituted quinazoline-2,4-diones (e.g., compound 13) exhibit moderate to strong antibacterial effects, outperforming fluoroquinolones in some cases .

- SAR Insight : The absence of heterocyclic rings in the target compound may limit its antibacterial efficacy compared to these analogs .

Pharmacokinetic and Physicochemical Properties

- Water Solubility : 3-Substituted acylhydrazone derivatives demonstrate higher solubility than cabozantinib due to hydrogen-bonding motifs .

- Oral Bioavailability : In silico ADME predictions for acylhydrazones suggest favorable gastrointestinal absorption (TPSA < 140 Ų; logP < 5) .

- Target Compound : The nitro group may reduce solubility but improve metabolic stability via resonance stabilization.

Biological Activity

3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. The structural uniqueness of this compound, characterized by a quinazoline core with specific substituents (4-ethylphenyl and 3-nitrobenzyl), suggests potential applications in various therapeutic areas, including antimicrobial and anticancer treatments.

The molecular formula of 3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is C23H19N3O4, with a molecular weight of 401.422 g/mol. The presence of the nitro group may enhance its reactivity and biological activity compared to other quinazoline derivatives.

Antimicrobial Activity

Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. In a study evaluating various quinazoline-2,4(1H,3H)-dione derivatives against Gram-positive and Gram-negative bacteria, compounds similar to 3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline demonstrated moderate antibacterial activity. For instance:

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 9 | 65 |

| Compound 15 | Escherichia coli | 15 | 75 |

| Compound 14a | Candida albicans | 11 | 70 |

These results indicate that modifications at the substituent positions can significantly influence antibacterial efficacy .

Anticancer Activity

Quinazolines are also noted for their anticancer properties. A series of studies have indicated that certain derivatives possess cytotoxic effects against various cancer cell lines. The structural modifications in compounds such as 3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline could potentially enhance their effectiveness as anticancer agents. For example, other quinazoline derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Other Biological Activities

In addition to antimicrobial and anticancer activities, quinazoline derivatives have been investigated for their antioxidant properties and effects on enzymatic activities. Some compounds have demonstrated significant radical scavenging activity comparable to established antioxidants like vitamin C . Furthermore, certain derivatives have been identified as inhibitors of butyrylcholinesterase, which is relevant in the context of neurodegenerative diseases .

Case Studies

Several case studies illustrate the biological potential of quinazoline derivatives:

- Antibacterial Evaluation : A study assessed the antibacterial efficacy of a series of quinazoline derivatives against resistant bacterial strains. Compounds with nitro substitutions consistently showed enhanced activity compared to their non-nitro counterparts.

- Cytotoxicity Testing : In vitro assays on human cancer cell lines revealed that specific modifications in the quinazoline structure led to increased cytotoxicity, suggesting a need for further exploration into structure-activity relationships.

Q & A

Q. What in vivo models are suitable for evaluating the efficacy and toxicity of this compound?

- Methodological Answer :

- Antibacterial : Use murine systemic infection models (e.g., S. aureus-infected mice) with oral/intravenous dosing and bacterial load quantification .

- Anticancer : Employ xenograft models (e.g., HGF-driven c-Met+ tumors) to measure tumor regression and off-target effects (e.g., weight loss, organ toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.